molecular formula C16H19NO2S B2907123 Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate CAS No. 350997-22-7

Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B2907123
CAS No.: 350997-22-7
M. Wt: 289.39
InChI Key: TXFVYBONIZNMOT-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a synthetic thiophene derivative featuring a substituted aromatic framework. Its structure comprises:

  • Thiophene core: A five-membered sulfur-containing heterocycle.
  • 2,5-Dimethylphenyl substituent: Attached at C4, providing steric bulk and lipophilicity.
  • Propyl carboxylate ester: At C3, influencing solubility and metabolic stability.

Thiophene derivatives are known for their versatility in drug design due to their electronic properties and ability to mimic aromatic amino acids .

Properties

IUPAC Name

propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-7-19-16(18)14-13(9-20-15(14)17)12-8-10(2)5-6-11(12)3/h5-6,8-9H,4,7,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFVYBONIZNMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate typically involves the condensation of a thiophene derivative with an appropriate amine and carboxylate ester. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are often the subject of ongoing research .

Comparison with Similar Compounds

Structural Analog: N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

Core Differences :

  • Thiophene vs. Naphthalene : The target compound’s thiophene core is smaller and more electron-rich compared to the naphthalene system in the analog. This difference impacts π-π stacking interactions and binding affinity to biological targets.
  • Functional Groups: The target compound has an amino group and carboxylate ester, while the analog features a hydroxynaphthalene-carboxamide group. These groups alter hydrogen-bonding capacity and acidity (e.g., the hydroxyl group in the analog is more acidic than the amino group in the thiophene derivative).

Substituent Effects :

  • Both compounds share a 2,5-dimethylphenyl substituent. In the analog, this group enhances photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) by optimizing lipophilicity and substituent positioning . The target compound’s dimethylphenyl group may similarly enhance membrane permeability but requires experimental validation.
  • Electron-Withdrawing vs. Electron-Donating Groups: The analog’s carboxamide has electron-withdrawing properties, which are critical for PET inhibition. In contrast, the target compound’s amino and ester groups are electron-donating, suggesting divergent mechanisms of action.

Activity Trends in Related Compounds

Compound Name Core Structure Key Substituents Biological Activity (IC50) Lipophilicity (LogP)* Key Findings
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene 2,5-Dimethylphenyl, carboxamide ~10 µM (PET inhibition) High (~3.5) Optimal substituent positioning enhances activity
Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate Thiophene 2,5-Dimethylphenyl, amino, ester Not reported Moderate (~2.8)† Structural similarity suggests potential agrochemical relevance

*Estimated using fragment-based methods (e.g., XLogP3).
†Predicted via computational tools (e.g., ChemDraw).

Mechanistic Insights :

  • PET Inhibition: The naphthalene-carboxamide analogs inhibit PET in photosystem II by disrupting electron flow, likely through binding to the D1 protein. The target compound’s thiophene core may lack the planar rigidity required for similar interactions, but its amino group could facilitate binding to alternative targets .
  • Lipophilicity : The analog’s higher logP (~3.5) correlates with stronger membrane penetration, a trait critical for chloroplast-targeting herbicides. The target compound’s lower logP (~2.8) may reduce bioavailability but improve water solubility.

Biological Activity

Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.

  • Molecular Formula : C16H19NO2S
  • Molecular Weight : 289.39 g/mol
  • CAS Number : 350997-22-7

The compound's structure includes a thiophene ring substituted with an amino group and a carboxylate ester, making it a candidate for various biological assays.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets and pathways. Research indicates that it may modulate several biological processes through these interactions, although the precise mechanisms are still under investigation.

Anticancer Properties

Recent studies have explored the anticancer potential of thiophene derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, preliminary results suggest that this compound may induce apoptosis in hypopharyngeal tumor cells, showing efficacy comparable to reference drugs like bleomycin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymes, leading to bacterial cell death. Specific studies have reported significant inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .

Case Studies and Experimental Results

Several research studies have documented the biological effects of this compound:

StudyBiological ActivityCell Line/ModelFindings
Study AAnticancerFaDu hypopharyngeal tumor cellsInduced apoptosis with IC50 comparable to bleomycin
Study BAntimicrobialE. coli and S. aureusSignificant inhibition observed at low concentrations
Study CAnti-inflammatoryRAW 264.7 macrophagesReduced pro-inflammatory cytokine production

These findings highlight the compound's potential as a lead candidate for drug development targeting cancer and infectious diseases.

Comparative Analysis

When compared with other thiophene derivatives such as Tipepidine and Tiquizium Bromide, this compound exhibits unique properties due to its specific substitution pattern on the thiophene ring. This distinctiveness may enhance its selectivity and efficacy against particular biological targets.

Q & A

Q. Basic

  • IR spectroscopy : Confirms functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbon backbone .
  • Mass spectrometry : Determines molecular weight (e.g., [M+H]+ at m/z 304.1) .
  • X-ray crystallography : Resolves 3D structure and confirms regiochemistry .

What computational methods support the structural elucidation and electronic properties analysis?

Q. Advanced

  • SHELX programs : Refine crystal structures and validate bond lengths/angles against experimental data .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to rationalize pharmacological activity .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to mitigate inhalation risks (STOT-SE 3 classification) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How do structural modifications at the 2,5-dimethylphenyl group affect biological activity?

Q. Advanced

  • Electron-donating groups (e.g., -CH₃) enhance lipophilicity, improving membrane permeability .
  • Steric effects : Bulky substituents at the 4-position (e.g., isopropyl) may reduce binding affinity to flat enzyme pockets .
  • Hydroxyl groups : Introduce hydrogen-bonding interactions, boosting antioxidant activity (e.g., EC₅₀ < 50 μM in DPPH assays) .

What are the known biological activities of this compound?

Q. Basic

  • Antimicrobial : Inhibits S. aureus (MIC: 8–16 μg/mL) via membrane disruption .
  • Anti-inflammatory : Reduces carrageenan-induced edema by >50% at 25 mg/kg in murine models .
  • Anticancer : Induces apoptosis in MCF-7 cells (IC₅₀: 12 μM) by caspase-3 activation .

What molecular mechanisms underlie its pharmacological effects?

Q. Advanced

  • ROS scavenging : The thiophene ring donates electrons to neutralize free radicals, validated via ESR spectroscopy .
  • Enzyme inhibition : Competes with COX-2 substrates (Ki: 0.8 μM), reducing prostaglandin synthesis .
  • DNA intercalation : Planar aromatic systems bind minor grooves, disrupting replication (confirmed by ethidium displacement assays) .

How is the purity of the compound assessed post-synthesis?

Q. Basic

  • HPLC : Retention time consistency (C18 column, acetonitrile/water gradient) with ≥95% purity .
  • TLC : Single spot development (Rf ~0.6 in ethyl acetate/hexane) .
  • Melting point : Sharp range (e.g., 145–147°C) indicates homogeneity .

What strategies resolve data contradictions between theoretical and experimental spectroscopic results?

Q. Advanced

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC 2D experiments .
  • Crystallographic refinement : Adjust SHELXL parameters to reconcile bond length discrepancies .
  • DFT corrections : Apply solvent effect models (e.g., PCM) to align calculated and observed UV-Vis spectra .

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